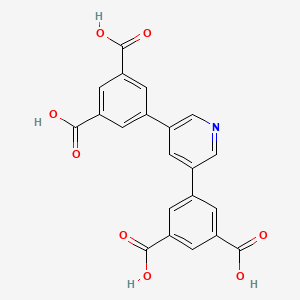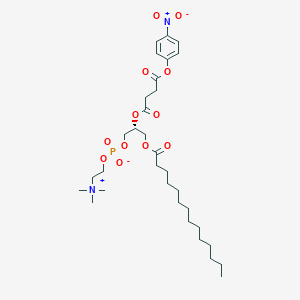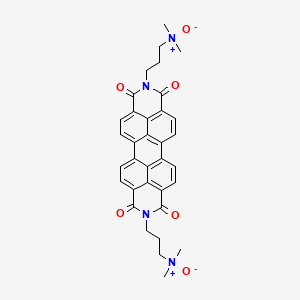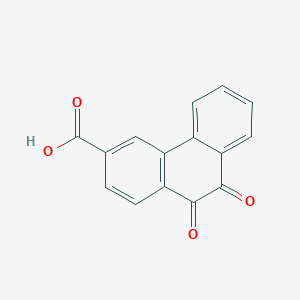
9,10-Dioxo-9,10-dihydrophenanthrene-3-carboxylic acid
Overview
Description
9,10-Dioxo-9,10-dihydrophenanthrene-3-carboxylic acid is an organic compound with the molecular formula C15H8O4 and a molecular weight of 252.22 g/mol . It is known for its role as a photoclick reagent mediated by visible light for bioorthogonal reactions, particularly with electron-rich vinyl ether functionalities . This compound is significant in various biological applications due to its ability to provide spatiotemporal control without the need for a catalyst .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Dioxo-9,10-dihydrophenanthrene-3-carboxylic acid typically involves multiple steps, including oxidation and carboxylation reactions . One common method starts with phenanthrene as the precursor, which undergoes oxidation to form 9,10-phenanthrenequinone. This intermediate is then further reacted to introduce the carboxylic acid group at the 3-position .
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving the use of advanced catalytic systems and controlled reaction conditions to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
9,10-Dioxo-9,10-dihydrophenanthrene-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions.
Reduction: It can be reduced to form different derivatives.
Substitution: The carboxylic acid group can participate in substitution reactions to form esters and amides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and alcohols or amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to further oxidized derivatives, while reduction can yield hydroxy derivatives .
Scientific Research Applications
9,10-Dioxo-9,10-dihydrophenanthrene-3-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 9,10-Dioxo-9,10-dihydrophenanthrene-3-carboxylic acid involves its role as a photoclick reagent. Upon exposure to visible light, it undergoes a cycloaddition reaction with electron-rich vinyl ether functionalities, forming stable cycloadducts . This reaction is orthogonal to other bioorthogonal reactions, such as azide-alkyne and UV-mediated tetrazole-ene reactions, allowing for simultaneous labeling of biomolecules .
Comparison with Similar Compounds
Similar Compounds
9,10-Phenanthrenequinone: A precursor in the synthesis of 9,10-Dioxo-9,10-dihydrophenanthrene-3-carboxylic acid.
3-Phenanthrenecarboxylic acid: Another phenanthrene derivative with a carboxylic acid group.
1,10-Phenanthroline-5,6-dione: A related compound with similar structural features.
Uniqueness
What sets this compound apart is its ability to undergo visible light-mediated bioorthogonal reactions without the need for a catalyst . This property makes it highly valuable for applications requiring precise spatiotemporal control, particularly in biological systems .
Properties
IUPAC Name |
9,10-dioxophenanthrene-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8O4/c16-13-10-4-2-1-3-9(10)12-7-8(15(18)19)5-6-11(12)14(13)17/h1-7H,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKIFEYAEWKRYFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C=CC(=C3)C(=O)O)C(=O)C2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


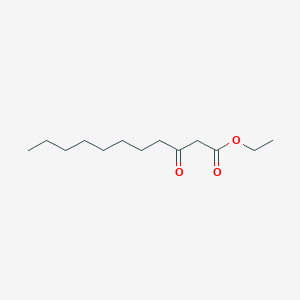


![4,7-dibromo-5,6-difluoro-2-(2-hexyldecyl)-2H-benzo[d][1,2,3]triazole](/img/structure/B8222458.png)
![2-[2-(2,6-Difluorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B8222463.png)
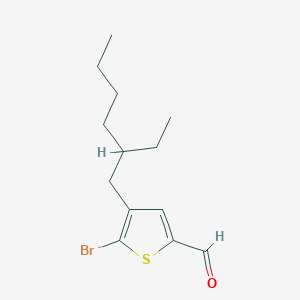
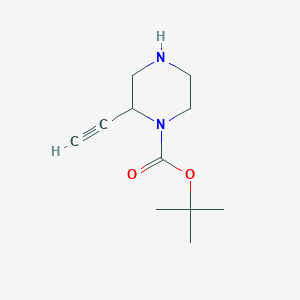

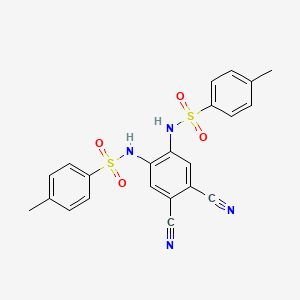
![2-Bromo-4-iododibenzo[b,d]furan](/img/structure/B8222499.png)

